7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that features a pyrido[2,3-d]pyrimidine core with a trimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step reactions. One common method involves the Paal-Knorr pyrrole synthesis, where a dione is refluxed with trimethoxyaniline using a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol for several hours . This method ensures the formation of the pyrrole ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the trimethoxyphenyl ring.
Scientific Research Applications
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biology: It is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . By inhibiting DHFR, the compound prevents the formation of tetrahydrofolate, thereby disrupting the synthesis of nucleic acids and proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Combretastatin: A potent anti-cancer agent that also targets tubulin.
Uniqueness
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4,7-DIONE is unique due to its specific structural configuration, which allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-methyl-5-(3,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N3O5/c1-8-18-16-14(17(22)19-8)10(7-13(21)20-16)9-5-11(23-2)15(25-4)12(6-9)24-3/h5-6,10H,7H2,1-4H3,(H2,18,19,20,21,22) |
InChI Key |
MWZJDMYABUBIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.